molecular formula C8H6ClFOS B7992481 S-3-Chloro-5-fluorophenylthioacetate

S-3-Chloro-5-fluorophenylthioacetate

Cat. No.: B7992481
M. Wt: 204.65 g/mol
InChI Key: VCDBZPDOWJQSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-3-Chloro-5-fluorophenylthioacetate is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Chloro-5-fluorophenylthioacetate typically involves the reaction of 3-chloro-5-fluorophenol with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the thioacetate derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-3-Chloro-5-fluorophenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Substituted phenylthioacetates.

Scientific Research Applications

S-3-Chloro-5-fluorophenylthioacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-3-Chloro-5-fluorophenylthioacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    3-Chloro-5-fluorophenylacetate: Similar structure but lacks the thio group.

    3-Chloro-5-fluorophenylthioacetamide: Contains an amide group instead of the acetate group.

    3-Chloro-5-fluorophenylthiourea: Contains a thiourea group instead of the acetate group.

Uniqueness: S-3-Chloro-5-fluorophenylthioacetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the thioacetate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

S-(3-chloro-5-fluorophenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFOS/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBZPDOWJQSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.